6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a synthetic compound that belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure that incorporates both a cyclopropane and an indoline moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The fluorine atom in its structure may enhance its pharmacological profile by influencing the compound's lipophilicity and metabolic stability.
The compound is synthesized through various chemical reactions involving starting materials that are readily available in chemical libraries. Its synthesis and characterization are often documented in scientific literature focusing on organic synthesis and medicinal chemistry.
6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one can be classified as:
The synthesis of 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one typically involves multi-step organic reactions. Common methods include:
Specific reagents and conditions vary depending on the chosen synthetic pathway, but typical conditions may involve:
The molecular structure of 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one features:
Key structural data may include:
6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one can undergo various chemical reactions including:
Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity in these transformations.
The mechanism of action for 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one is not fully elucidated but is hypothesized based on structural activity relationships observed in similar compounds. Potential mechanisms may involve:
Experimental studies using cell lines or animal models would provide insight into its pharmacodynamics and pharmacokinetics.
Some relevant physical properties include:
Chemical properties such as stability under different pH conditions and reactivity with common reagents should be characterized through controlled experiments.
6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one has potential applications in:
This compound exemplifies the ongoing interest in spirocyclic structures within pharmaceutical research, highlighting their diverse applications and potential benefits in drug discovery.
Spirocyclic architectures—characterized by orthogonal ring systems sharing a single tetrahedral atom—confer three-dimensional complexity that enhances target selectivity and modulates pharmacokinetic properties in drug design. The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold exemplifies this principle, combining a conformationally strained cyclopropane with the biologically privileged oxindole motif. This hybridization generates a rigid, non-planar structure that exhibits improved metabolic stability and enhanced stereochemical diversity compared to planar bioisosteres [2] [9].
The cyclopropane ring induces significant steric and electronic effects:
Table 1: Comparative Analysis of Spirocyclic Drug Scaffolds
Spiro System | Ring Size | Representative Drugs | Key Therapeutic Area |
---|---|---|---|
Spiro[cyclopropane-indolinone] | 3-membered | 6'-Fluoro derivative | Oncology (investigational) |
Spiro[cyclobutane-indolinone] | 4-membered | - | Antiviral research |
Spiro[pyrrolidine-oxindole] | 5-membered | MI-888 (anticancer) | Oncology (preclinical) |
Fluorination at the 6'-position introduces strategic advantages:
The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives originated from explorations into indoline-2-one reactivity. Early methodology (2007) employed phase-transfer catalysis for cyclopropanation using 1,2-dibromoethane in tetrahydrofuran (THF) with potassium hydroxide base, achieving modest yields (∼30%) [5]. This approach evolved through key innovations:
The 6'-fluoro variant (CAS# 1378834-16-2) emerged as a lead candidate following structure-activity relationship (SAR) studies showing that meta-fluorination on the oxindole aryl ring:
Commercial availability expanded significantly post-2020, with current suppliers including Jinan Carbotang Biotech (98% purity) and BioPharmaMatrix (GMP-grade) [6].
Systematic naming of 6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one follows IUPAC spiro compound conventions:
Table 2: Nomenclature and Molecular Identifiers
Parameter | Specification |
---|---|
IUPAC Name | 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one |
CAS Registry Number | 1378834-16-2 |
Molecular Formula | C₁₀H₈FNO |
Exact Mass | 177.059 g/mol |
SMILES Notation | O=C(C12CC1)NC3=C2C=CC(F)=C3 |
Critical isomeric considerations include:
X-ray crystallography confirms the spiro connectivity and near-perpendicular orientation between ring systems (87.65° dihedral angle). The solid-state structure features intermolecular N-H···O hydrogen bonding forming infinite chains, explaining its high melting point and crystallinity [5].
Table 3: Physicochemical Characterization Data
Property | Value/Description | Method |
---|---|---|
Melting Point | >250°C (decomposes) | Capillary method |
Density | 1.38 ± 0.1 g/cm³ (predicted) | Computational |
pKₐ | 13.29 ± 0.20 (predicted) | Spectrophotometric |
Crystal System | Orthorhombic, space group Pbca | X-ray diffraction |
Unit Cell Parameters | a=7.4348Å, b=14.0589Å, c=15.6401Å | Single-crystal XRD |
The 6'-fluoro derivative must be distinguished from:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: